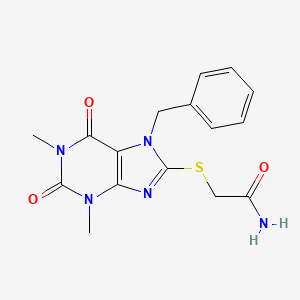

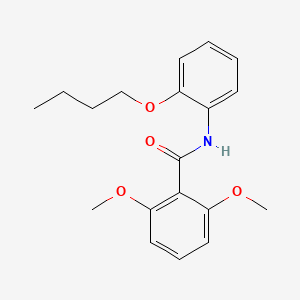

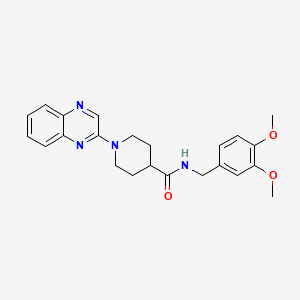

N-(2-丁氧基苯基)-2,6-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, including directed metalation, displacement reactions, and reduction processes. For instance, directed metalation was used to synthesize derivatives of N-tert-butyl-N-methyl-2-methoxybenzamide, which could potentially be applied to the synthesis of "N-(2-butoxyphenyl)-2,6-dimethoxybenzamide" . Additionally, displacement of chloro groups from chlorodinitrobenzoates with diethanolamine followed by mesylation and displacement with LiCl was employed to prepare regioisomers of hypoxia-selective cytotoxins .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic methods, including NMR, IR, GC-MS, and X-ray diffraction. These methods provide detailed information about the molecular geometry, which is often non-planar and divided into distinct planar regions. The presence of substituents such as methoxy groups and benzamide functionalities influences the overall shape and electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their electronic structure. For example, the reductive chemistry of nitrobenzamide derivatives is explored in the context of their potential as bioreductive drugs, with selective toxicity for hypoxic cells. The reduction process involves electron addition to nitro groups, leading to the formation of hydroxylamine and amine derivatives, which exhibit varying levels of cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are determined by their molecular structure. The presence of electron-donating methoxy groups and the benzamide moiety can affect these properties. For instance, the stability of hydroxylamine derivatives is a concern due to their propensity to undergo intramolecular reactions or oxidation . The gas chromatographic behavior of regioisomeric substituted phenethylamines indicates that more crowded dimethoxy substitution patterns elute first under temperature programming conditions .

科学研究应用

抗氧化活性研究

抗氧化剂研究,包括酚类化合物,由于它们在减轻与各种慢性疾病相关的氧化应激方面的潜力而显著。分析方法,如氧自由基吸收能力(ORAC)和还原性抗氧化功率(FRAP)测试已被用于确定复杂样品的抗氧化能力,暗示了研究N-(2-丁氧基苯基)-2,6-二甲氧基苯甲酰胺作为抗氧化剂的潜力的途径(Munteanu & Apetrei, 2021)。

化学品的环境命运和毒性

对水生环境中对羟基苯甲酸酯的出现、命运和行为进行了审查,突出了这些化合物的普遍性,因为它们在消费品中的使用以及它们作为弱内分泌干扰物的潜力。这一研究领域强调了研究合成化学品的环境影响和降解途径的重要性,包括N-(2-丁氧基苯基)-2,6-二甲氧基苯甲酰胺,以评估它们的生态风险和人类健康影响(Haman et al., 2015)。

多酚类抗氧化剂的分子机制

了解天然多酚类抗氧化剂作用机制的分子基础,可以揭示这些化合物如何与生物系统相互作用以发挥其有益效果。这样的研究可以为探索N-(2-丁氧基苯基)-2,6-二甲氧基苯甲酰胺的作用机制提供信息,特别是如果它具有类似多酚类抗氧化剂的抗氧化性能(Leopoldini et al., 2011)。

药理学和毒理学概况

调查化合物的药理学和毒理学概况对评估其在潜在治疗用途中的安全性和有效性至关重要。对类似于展示抗炎和抗肿瘤特性的曲妥拉斯特等化合物的研究,可以为评估N-(2-丁氧基苯基)-2,6-二甲氧基苯甲酰胺中类似活性提供一个模型,强调了理解化合物的生物相互作用和潜在健康影响的必要性(Rogosnitzky et al., 2012)。

属性

IUPAC Name |

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWBIZCEICMCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

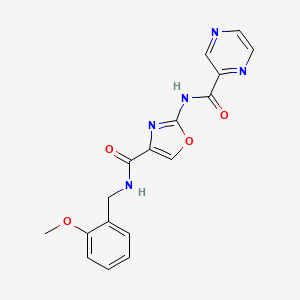

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

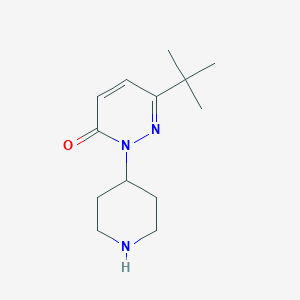

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

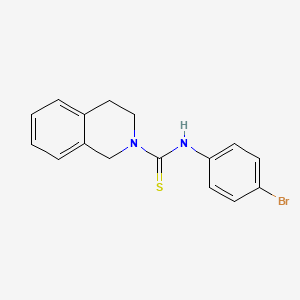

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)